N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-28-15-5-6-16(18(12-15)29-2)17-13-31-21(22-17)23-20(25)14-7-9-24(10-8-14)32(26,27)19-4-3-11-30-19/h3-6,11-14H,7-10H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUVXZAZZXHSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the piperidine ring, and the attachment of the thiophene sulfonyl group. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Ring: This step often involves the reduction of a pyridine derivative or the cyclization of a suitable precursor.
Attachment of the Thiophene Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiators include:
- Thiazole substituents : A 2,4-dimethoxyphenyl group at position 4 of the thiazole ring.
- Piperidine linkage : A carboxamide bond at position 4 of the piperidine.
- Sulfonyl group : Thiophene-2-sulfonyl instead of more common aryl or tosyl groups.
Table 1: Structural Comparison with Analogs
Key Observations :
Thiazole Substituents: The 2,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to ML277’s 4-methoxyphenyl. This may improve solubility or π-π stacking interactions in hydrophobic binding pockets.
Sulfonyl Group :
- The thiophene-2-sulfonyl group offers a smaller steric profile and distinct electronic properties compared to ML277’s tosyl group. Thiophene’s aromaticity and sulfur atom may facilitate interactions with cysteine residues or metal ions in target proteins .
Piperidine Functionalization :
Spectroscopic Data :
- IR Spectroscopy: notes that C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches are critical for confirming thiazole and carboxamide structures. The absence of C=O in triazole derivatives (e.g., compounds 7–9) underscores the importance of functional group analysis .
- NMR : Piperidine and sulfonyl protons in the target compound would resonate distinctively compared to ML277’s tosyl group, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of Thiazole Ring : The initial step often involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide.
- Introduction of Piperidine and Thiophene Groups : Subsequent reactions introduce the piperidine and thiophene moieties, often utilizing coupling strategies such as Suzuki-Miyaura coupling or other cross-coupling methods.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown effectiveness against various pathogens:
- Gram-positive Bacteria : Compounds similar to this compound were tested against Staphylococcus aureus and Bacillus cereus, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The compound's potential in cancer treatment is also noteworthy. Studies have explored its ability to inhibit key enzymes involved in cancer cell proliferation:
- Targeting Thymidylate Synthase : Similar thiazole derivatives have been identified as potent inhibitors against thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Compounds showed IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory activity .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways through agonistic or antagonistic actions.
- Biofilm Disruption : Some studies suggest that similar compounds can inhibit biofilm formation in bacteria, enhancing their efficacy against persistent infections .
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with similar structures significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : Evaluations on cancer cell lines (e.g., HCT116, MCF7) revealed promising cytotoxic effects, suggesting that these compounds could serve as leads for novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
